molecular formula C25H26O5 B3044548 Kuwanon S CAS No. 100187-67-5

Kuwanon S

Cat. No. B3044548
CAS RN: 100187-67-5
M. Wt: 406.5 g/mol
InChI Key: UXXAQCSTQAIKEM-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kuwanon S is a natural product found in Morus alba and Morus lhou with data available.

Scientific Research Applications

Antibacterial and Antiviral Properties

Kuwanon derivatives have been identified with potent antibacterial and antiviral effects. For example, Kuwanon G exhibited significant antibacterial activity against oral pathogens, including Streptococcus mutans, which is a primary cause of dental caries. It demonstrated bactericidal properties at low concentrations and caused notable morphological damage to bacterial cells (Park et al., 2003). Additionally, Kuwanon X has been found to inhibit the replication of herpes simplex virus type 1 and 2 (HSV-1 and HSV-2), suggesting its potential as a candidate for herpes virus therapy (Ma et al., 2016).

Anti-Inflammatory and Immunomodulatory Effects

Several Kuwanon derivatives exhibit anti-inflammatory and immunomodulatory effects. Kuwanon G and Morusin, for instance, have shown promising results in inhibiting the production of pro-inflammatory cytokines in various cell models, indicating potential applications in treating inflammatory diseases (Jin et al., 2019). These effects are mediated through the modulation of NF-κB and STAT1 signaling pathways, highlighting their therapeutic potential in conditions like atopic dermatitis.

Neuroprotective Activities

Research on Kuwanon derivatives has also uncovered their neuroprotective activities. For instance, Kuwanon C from Cudrania tricuspidata was found to exert neuroprotective and anti-inflammatory effects in various cell models, mediated by heme oxygenase-1 (HO-1) expression (Ko et al., 2020). These findings suggest potential applications in the treatment of neurodegenerative diseases by modulating oxidative stress and inflammatory responses.

Potential in Skin Health

Kuwanon derivatives have shown promising applications in skin health, particularly in depigmenting effects and UV protection. Kuwanon O and Sanggenon T from Morus australis demonstrated significant skin-lightening effects by modulating melanocyte activity, offering potential as ingredients in skin-whitening products (Hu et al., 2017). Additionally, the photoprotective effects of Kuwanon derivatives against DNA damage induced by UVA radiation in human epidermal keratinocytes suggest their use in sunscreens and anti-photoaging products (Hu et al., 2015).

properties

CAS RN

100187-67-5

Product Name

Kuwanon S

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C25H26O5/c1-15(2)5-4-6-16(3)7-8-17-11-18(9-10-20(17)27)23-14-22(29)25-21(28)12-19(26)13-24(25)30-23/h5,7,9-14,26-28H,4,6,8H2,1-3H3/b16-7+

InChI Key

UXXAQCSTQAIKEM-FRKPEAEDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C

SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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